molecular formula C17H23N3O B1676287 Pyrilamine CAS No. 91-84-9

Pyrilamine

Cat. No.: B1676287
CAS No.: 91-84-9
M. Wt: 285.4 g/mol
InChI Key: YECBIJXISLIIDS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Mepyramine, also known as Pyrilamine, primarily targets the Histamine H1 receptor . The H1 receptor is a G protein-coupled receptor involved in inflammatory responses and plays a significant role in allergic reactions .

Mode of Action

Mepyramine acts as an inverse agonist at the H1 receptor . It competes with histamine for binding at H1-receptor sites on the effector cell surface, resulting in suppression of histaminic edema, flare, and pruritus . The sedative properties of Mepyramine occur at the subcortical level of the central nervous system .

Biochemical Pathways

Mepyramine’s interaction with the H1 receptor interferes with the Gq/11-mediated signaling pathway . This interference can reduce the availability of G proteins for other non-related receptors associated with the same signaling pathway .

Pharmacokinetics

The pharmacokinetic properties of Mepyramine contribute to its bioavailability and therapeutic effects. As a first-generation antihistamine, Mepyramine rapidly permeates the brain, often causing drowsiness . .

Result of Action

The molecular and cellular effects of Mepyramine’s action involve the suppression of histaminic edema, flare, and pruritus . By acting as an inverse agonist at the H1 receptor, Mepyramine decreases the basal spontaneous activity of the receptor . This action results in a decrease in histamine-induced inositol phosphate production and intracellular calcium mobilization .

Action Environment

These factors can impact the absorption of the drug into the systemic circulation, which is vital for the drug’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mepyramine can be synthesized through a multi-step process involving the reaction of 2-chloropyridine with N,N-dimethylethylenediamine to form N-(2-pyridyl)-N’,N’-dimethylethylenediamine. This intermediate is then reacted with 4-methoxybenzyl chloride to yield mepyramine .

Industrial Production Methods

Industrial production of mepyramine typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to maximize yield and purity. The process includes careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Mepyramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Mepyramine is compared with other first-generation antihistamines such as diphenhydramine and chloropyramine:

    Diphenhydramine: Both mepyramine and diphenhydramine are first-generation antihistamines that cause drowsiness.

    Chloropyramine: Chloropyramine is similar to mepyramine but has a chloro group instead of a methoxy group on the benzene ring.

List of Similar Compounds

Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
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InChI

InChI=1S/C17H23N3O/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15/h4-11H,12-14H2,1-3H3
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InChI Key

YECBIJXISLIIDS-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2
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Molecular Formula

C17H23N3O
Record name PYRILAMINE
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DSSTOX Substance ID

DTXSID9023542
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Molecular Weight

285.4 g/mol
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Physical Description

Pyrilamine is a viscous brown liquid. (NTP, 1992), Solid
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Boiling Point

334 to 342 °F at 0.06 mmHg (NTP, 1992), 201 °C @ 5 MM HG
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), 1 G DISSOLVES IN ABOUT 0.4 ML WATER; SLIGHTLY SOL IN BENZENE, ETHER; 1 G DISSOLVES IN ABOUT 15 ML ABS ALCOHOL /MALEATE/, 1 G DISSOLVES IN ABOUT 2 ML CHLOROFORM, 7.81e-01 g/L
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Density

1.074 at 70.5 °F (NTP, 1992) - Denser than water; will sink
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Mechanism of Action

Mepyramine is a histamine H1 receptor inverse agonist. It binds to a G protein-coupled form of the receptor and promotes a G protein-coupled inactive state of the H1 receptor that interferes with the Gq/11-mediated signaling. Mepyramine competes with histamine for binding at H1-receptor sites on the effector cell surface, resulting in suppression of histaminic edema, flare, and pruritus. The sedative properties of Mepyramine occur at the subcortical level of the CNS., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Some H1 antagonists possess local anesthetic activity ... . /Histamine Antagonists: H1 Antagonists/, For more Mechanism of Action (Complete) data for PYRILAMINE (6 total), please visit the HSDB record page.
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Color/Form

OILY LIQUID

CAS No.

91-84-9
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Melting Point

MELTING POINT: 143-143.5 °C /HYDROCHLORIDE/, 100-101 °C /MALEATE/
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Synthesis routes and methods

Procedure details

A second solution of antihistamine was prepared by dissolving 1.52 grams of the pyrilamine HCl in 60 ml of purified water. The molecular weight of the pyrilamine hydrochloride is 321.9 which resulted in an aqueous solution of 4.7×10-3 moles of pyrilamine. The pH of the solution was adjusted to 7.4 with Na2HPO4 ·7H2O.
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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